D-2-Hydroxypentanedioic acid disodium salt
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Overview
Description
D-2-Hydroxypentanedioic acid disodium salt, also known as D-α-Hydroxyglutaric acid disodium salt, is an organic compound with the molecular formula C5H6Na2O5. It is a derivative of glutaric acid and is characterized by the presence of a hydroxyl group at the second carbon position.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-2-Hydroxypentanedioic acid disodium salt is typically synthesized from 2-ketoglutarate through the action of hydroxyacid-oxoacid transhydrogenase. This enzyme catalyzes the conversion of 2-ketoglutarate to D-2-Hydroxypentanedioic acid. The reaction conditions generally involve the use of a suitable buffer system to maintain the pH and temperature optimal for enzyme activity .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of microbial fermentation processes. Specific strains of bacteria are engineered to overproduce the enzyme hydroxyacid-oxoacid transhydrogenase, facilitating the efficient conversion of 2-ketoglutarate to the desired product. The compound is then isolated and purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions: D-2-Hydroxypentanedioic acid disodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-ketoglutarate.
Reduction: Formation of 2-hydroxyglutaric acid.
Substitution: Formation of various substituted glutaric acid derivatives.
Scientific Research Applications
D-2-Hydroxypentanedioic acid disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in peptide synthesis and as a precursor for the synthesis of other organic compounds.
Biology: Serves as a biomarker for inborn errors of metabolism and cancer.
Mechanism of Action
D-2-Hydroxypentanedioic acid disodium salt exerts its effects primarily through its interaction with α-Ketoglutarate-dependent dioxygenases. It acts as a weak competitive inhibitor of these enzymes, with a Ki value of 10.87±1.85 mM. This inhibition affects various metabolic pathways, including those involved in histone demethylation and cellular respiration . The compound’s interaction with these enzymes leads to alterations in gene expression and metabolic flux, which can have significant biological consequences .
Comparison with Similar Compounds
- L-2-Hydroxyglutaric acid disodium salt
- DL-2-Hydroxyglutaric acid disodium salt
- 3-Hydroxyglutaric acid
- α-Ketoglutaric acid
- L-2-Aminoadipic acid
Comparison: D-2-Hydroxypentanedioic acid disodium salt is unique due to its specific stereochemistry and its role as a competitive inhibitor of α-Ketoglutarate-dependent dioxygenases. Unlike its L-isomer, which has a lower Ki value and thus a higher affinity for the enzyme, the D-isomer’s weaker inhibition allows for more nuanced studies of enzyme kinetics and metabolic regulation. Additionally, its applications in peptide synthesis and as a biomarker for metabolic disorders further distinguish it from other similar compounds .
Properties
CAS No. |
103404-90-6 |
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Molecular Formula |
C5H8NaO5 |
Molecular Weight |
171.10 g/mol |
InChI |
InChI=1S/C5H8O5.Na/c6-3(5(9)10)1-2-4(7)8;/h3,6H,1-2H2,(H,7,8)(H,9,10);/t3-;/m1./s1 |
InChI Key |
BSQWVXVOUGONKH-AENDTGMFSA-N |
Isomeric SMILES |
C(CC(=O)O)[C@H](C(=O)O)O.[Na] |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)O.[Na] |
Origin of Product |
United States |
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